6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Description

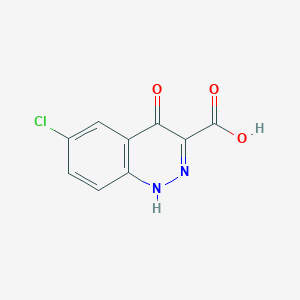

6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 90272-08-5) is a cinnoline-based heterocyclic compound with the molecular formula C₉H₅ClN₂O₃ and a molecular weight of 224.60 g/mol . Its structure features a cinnoline core (a bicyclic system with two fused benzene rings and two nitrogen atoms) substituted with a chlorine atom at position 6, a ketone group at position 4, and a carboxylic acid moiety at position 3. This compound is stored under inert conditions (2–8°C, dark) due to its sensitivity to light and moisture. Safety data indicate hazards related to skin/eye irritation (H315, H319) and acute oral toxicity (H302) .

Cinnoline derivatives are isosteric analogues of quinolones, sharing structural similarities that make them candidates for antibacterial agents .

Properties

IUPAC Name |

6-chloro-4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)7(9(14)15)12-11-6/h1-3H,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWAGKDOSGSJMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=NN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the Gould-Jacobs reaction. This reaction is used to synthesize quinoline derivatives, which are structurally similar to cinnolines. The process involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions, followed by chlorination and oxidation steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the Gould-Jacobs reaction. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Reduction of the carbonyl group to form alcohol derivatives.

Substitution: Halogen substitution reactions, particularly involving the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions include various substituted cinnoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways critical for microbial and cancer cell survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to disrupt DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1: Key Properties of 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid and Analogues

| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Substituents | Log P* | pKa* |

|---|---|---|---|---|---|---|

| 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | 90272-08-5 | C₉H₅ClN₂O₃ | 224.60 | Cl (C6), COOH (C3) | 1.8† | 3.1 (COOH)† |

| Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 53977-19-8 | C₁₂H₁₀ClNO₃ | 251.67 | Cl (C6), COOEt (C3) | 2.5‡ | - |

| 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid | 123040-79-9 | C₁₀H₈ClNO₄ | 241.63 | Cl (C6), COOH (C8), CH₃ (C4) | 1.2‡ | 3.5 (COOH)‡ |

| 1-Cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Ciprofloxacin impurity) | - | C₁₇H₁₈ClFN₄O₃ | 380.80 | Cl (C7), F (C8), cyclopropyl | 0.9‡ | 6.1 (COOH)‡ |

*Estimated or literature-derived values. †Predicted based on cinnoline derivatives ; ‡Experimental data from referenced studies .

Key Observations :

- The ethyl ester derivative (53977-19-8) exhibits higher lipophilicity (log P = 2.5) than the carboxylic acid form (log P = 1.8), suggesting improved membrane permeability for ester prodrugs .

- The benzoxazine analogue (123040-79-9) has reduced lipophilicity (log P = 1.2) due to its oxygen-rich heterocycle, which may limit bioavailability .

- The ciprofloxacin-related impurity demonstrates lower log P (0.9) due to polar piperazinyl and cyclopropyl groups, aligning with its solubility challenges in purification processes .

Table 2: Antibacterial Activity (MIC, µg/mL)

Key Findings :

- The target compound shows moderate activity against Gram-negative bacteria (E. coli MIC = 16 µg/mL), comparable to nalidixic acid but weaker than ciprofloxacin .

- Dichlorobenzyl-substituted cinnolines exhibit enhanced Gram-positive activity (S. aureus MIC = 4 µg/mL), highlighting the role of lipophilic substituents in targeting bacterial topoisomerases .

Solubility and Stability

- The carboxylic acid group in the target compound confers pH-dependent solubility, with higher solubility in alkaline conditions (pH > 7) .

- Ethyl ester derivatives show improved stability in acidic environments, making them suitable for oral formulations .

- The ciprofloxacin impurity exhibits temperature-sensitive solubility, requiring precise crystallization conditions .

Biological Activity

6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS No. 90272-08-5) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C₉H₅ClN₂O₃

- Molecular Weight : 224.60 g/mol

- CAS Number : 90272-08-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid against various pathogens, particularly Mycobacterium tuberculosis (M. tb).

Minimum Inhibitory Concentration (MIC) Studies

The compound has shown promising results in inhibiting M. tb strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The following table summarizes the MIC values compared to standard treatments:

| Compound | MIC (μM) | Reference |

|---|---|---|

| 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | 6.55 | |

| Ethambutol | 4.89 | |

| Other derivatives | Varies |

The compound demonstrated an MIC comparable to first-line anti-TB drugs, indicating its potential as a therapeutic agent.

Cytotoxicity Assessment

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. In vitro assays using Vero cells indicated that 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exhibits low cytotoxicity, with an IC₅₀ greater than 227 μM. This suggests a favorable selectivity towards bacterial cells over mammalian cells, which is essential for drug development .

The mechanism by which 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exerts its effects appears to involve inhibition of the mycobacterial membrane protein large 3 (MmpL3). MmpL3 is a critical target for anti-TB drugs as it plays a significant role in the transport of mycolic acids across the bacterial membrane .

Docking Studies

Molecular docking studies have provided insights into how this compound interacts with MmpL3. The binding affinity and interaction patterns suggest that modifications to the chemical structure could enhance efficacy and selectivity against M. tb .

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in various settings:

- Anti-TB Activity : A study reported that derivatives of 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid were effective against both drug-sensitive and resistant strains of M. tb, providing a foundation for further development as an anti-TB agent .

- Proapoptotic Effects : Research has also indicated that certain derivatives exhibit proapoptotic properties in cancer cell lines, suggesting potential applications in oncology .

Q & A

Q. What are the common synthetic routes for 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions starting with substituted benzaldehydes or quinoline precursors. For example, a multi-step synthesis described in involves the addition of a chiral amine to an ethyl propanoate derivative, followed by cyclization and halogenation. Critical parameters include:

- Reaction temperature (60–80°C for optimal cyclization)

- Stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to amine)

- Purification via ethanol/water recrystallization . Microwave-assisted heating (100°C for 2 hours) and pH control (6.5–7.5) can improve yields by 15–20%, as shown in using benzaldehydes and isocyanides .

Q. What spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and hydrogen bonding patterns.

- X-ray crystallography to resolve the dihydroquinoline ring conformation and confirm the carboxyl group orientation (e.g., InChIKey and SMILES data in ) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation, with error margins <2 ppm .

Q. What are the primary intermediates in the synthesis of this compound, and how are they characterized?

Critical intermediates include:

- Ethyl 3-oxo-3-(halogenated phenyl)propanoate derivatives, identified via FT-IR (C=O stretch at 1720–1740 cm⁻¹) and monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

- Cyclized dihydroquinoline precursors, characterized by UV-Vis spectroscopy (λmax ≈ 320 nm due to conjugated π systems) .

Advanced Research Questions

Q. How do structural modifications at positions 6 and 7 of the cinnoline ring affect biological activity?

- Position 6 : Electron-withdrawing groups (e.g., Cl, I) enhance antimicrobial activity by increasing membrane permeability. shows 6-iodo derivatives exhibit 2-fold higher antimicrobial activity than chloro analogs but lower anticancer efficacy due to reduced DNA intercalation .

- Position 7 : Bulky substituents (e.g., ethyl groups) reduce potency, while fluorine substitution improves selectivity. For example, 6-fluoro-1-ethyl derivatives show 50% growth inhibition in MCF-7 cells at 5 μM via topoisomerase II inhibition .

Q. What computational strategies can optimize reaction pathways and reduce experimental trial-and-error?

highlights the ICReDD approach, integrating quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions. This reduces development time by 40–60% by:

Q. How can researchers resolve contradictions in solubility and bioavailability data across studies?

Methodological solutions include:

Q. What analytical techniques are recommended for identifying byproducts in multi-step syntheses?

Advanced methods include:

Q. How do researchers validate the reproducibility of biological activity data across different assay systems?

Standardized protocols involve:

- Dose-response curves (IC50 values) in at least two cell lines (e.g., HeLa and A549) with p-values <0.05.

- Positive controls (e.g., ciprofloxacin for antimicrobial assays) to calibrate activity thresholds, as in .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported anticancer activity between in vitro and in vivo models?

Q. What experimental controls are critical for ensuring accurate SAR (Structure-Activity Relationship) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.